molecular formula C29H38BrFN2O2 B605786 [(3R)-1-[2-(4-fluorophenyl)ethyl]-1-azoniabicyclo[2.2.2]octan-3-yl] (2S)-2-phenyl-2-piperidin-1-ylpropanoate;bromide CAS No. 1034916-72-7

[(3R)-1-[2-(4-fluorophenyl)ethyl]-1-azoniabicyclo[2.2.2]octan-3-yl] (2S)-2-phenyl-2-piperidin-1-ylpropanoate;bromide

Cat. No.: B605786
CAS No.: 1034916-72-7
M. Wt: 545.5374
InChI Key: QMMVAOGTOFQHAQ-BBCWMUSQSA-M
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Description

[(3R)-1-[2-(4-fluorophenyl)ethyl]-1-azoniabicyclo[2.2.2]octan-3-yl] (2S)-2-phenyl-2-piperidin-1-ylpropanoate;bromide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structural features, which include a fluorophenyl group, an azoniabicyclo[2.2.2]octane moiety, and a piperidinylpropanoate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3R)-1-[2-(4-fluorophenyl)ethyl]-1-azoniabicyclo[222]octan-3-yl] (2S)-2-phenyl-2-piperidin-1-ylpropanoate;bromide involves multiple steps, including the formation of the azoniabicyclo[22Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

[(3R)-1-[2-(4-fluorophenyl)ethyl]-1-azoniabicyclo[2.2.2]octan-3-yl] (2S)-2-phenyl-2-piperidin-1-ylpropanoate;bromide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, [(3R)-1-[2-(4-fluorophenyl)ethyl]-1-azoniabicyclo[2.2.2]octan-3-yl] (2S)-2-phenyl-2-piperidin-1-ylpropanoate;bromide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound can be used to study the interactions between small molecules and biological macromolecules. It can serve as a probe to investigate the binding sites and mechanisms of action of various biomolecules.

Medicine

In medicine, this compound has potential therapeutic applications. It may act as an inhibitor or modulator of specific biological pathways, making it a candidate for drug development .

Industry

In industry, this compound can be used as a precursor for the production of specialty chemicals. Its unique properties make it suitable for applications in materials science and catalysis .

Mechanism of Action

The mechanism of action of [(3R)-1-[2-(4-fluorophenyl)ethyl]-1-azoniabicyclo[2.2.2]octan-3-yl] (2S)-2-phenyl-2-piperidin-1-ylpropanoate;bromide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • [(3R)-1-[2-(4-chlorophenyl)ethyl]-1-azoniabicyclo[2.2.2]octan-3-yl] (2S)-2-phenyl-2-piperidin-1-ylpropanoate;bromide
  • [(3R)-1-[2-(4-methylphenyl)ethyl]-1-azoniabicyclo[2.2.2]octan-3-yl] (2S)-2-phenyl-2-piperidin-1-ylpropanoate;bromide
  • [(3R)-1-[2-(4-bromophenyl)ethyl]-1-azoniabicyclo[2.2.2]octan-3-yl] (2S)-2-phenyl-2-piperidin-1-ylpropanoate;bromide

Uniqueness

The uniqueness of [(3R)-1-[2-(4-fluorophenyl)ethyl]-1-azoniabicyclo[2.2.2]octan-3-yl] (2S)-2-phenyl-2-piperidin-1-ylpropanoate;bromide lies in its fluorophenyl group, which can impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity .

Properties

CAS No.

1034916-72-7

Molecular Formula

C29H38BrFN2O2

Molecular Weight

545.5374

IUPAC Name

(R)-1-(4-fluorophenethyl)-3-(((S)-2-phenyl-2-(piperidin-1-yl)propanoyl)oxy)quinuclidin-1-ium bromide

InChI

InChI=1S/C29H38FN2O2.BrH/c1-29(25-8-4-2-5-9-25,31-17-6-3-7-18-31)28(33)34-27-22-32(20-15-24(27)16-21-32)19-14-23-10-12-26(30)13-11-23;/h2,4-5,8-13,24,27H,3,6-7,14-22H2,1H3;1H/q+1;/p-1/t24?,27-,29-,32?;/m0./s1

InChI Key

QMMVAOGTOFQHAQ-BBCWMUSQSA-M

SMILES

C[C@](N1CCCCC1)(C2=CC=CC=C2)C(O[C@H]3C[N+]4(CCC5=CC=C(F)C=C5)CCC3CC4)=O.[Br-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AZD-9164;  AZD 9164;  AZD9164;  AZD-9164 bromide.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(3R)-1-[2-(4-fluorophenyl)ethyl]-1-azoniabicyclo[2.2.2]octan-3-yl] (2S)-2-phenyl-2-piperidin-1-ylpropanoate;bromide
Reactant of Route 2
[(3R)-1-[2-(4-fluorophenyl)ethyl]-1-azoniabicyclo[2.2.2]octan-3-yl] (2S)-2-phenyl-2-piperidin-1-ylpropanoate;bromide
Reactant of Route 3
[(3R)-1-[2-(4-fluorophenyl)ethyl]-1-azoniabicyclo[2.2.2]octan-3-yl] (2S)-2-phenyl-2-piperidin-1-ylpropanoate;bromide
Reactant of Route 4
Reactant of Route 4
[(3R)-1-[2-(4-fluorophenyl)ethyl]-1-azoniabicyclo[2.2.2]octan-3-yl] (2S)-2-phenyl-2-piperidin-1-ylpropanoate;bromide
Reactant of Route 5
Reactant of Route 5
[(3R)-1-[2-(4-fluorophenyl)ethyl]-1-azoniabicyclo[2.2.2]octan-3-yl] (2S)-2-phenyl-2-piperidin-1-ylpropanoate;bromide
Reactant of Route 6
[(3R)-1-[2-(4-fluorophenyl)ethyl]-1-azoniabicyclo[2.2.2]octan-3-yl] (2S)-2-phenyl-2-piperidin-1-ylpropanoate;bromide

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